molecular formula C6H6BrN B113505 2-Bromo-6-methylpyridine CAS No. 5315-25-3

2-Bromo-6-methylpyridine

Cat. No.: B113505
CAS No.: 5315-25-3
M. Wt: 172.02 g/mol
InChI Key: SOHDPICLICFSOP-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridine (CAS 5315-25-3) is a brominated pyridine derivative with the molecular formula C₆H₆BrN. It is a liquid at room temperature (density: 1.512 g/mL, bp: 102–103 °C/20 mmHg) and is widely used as a precursor in organic synthesis. Its methyl and bromine substituents enable diverse reactivity, including cross-coupling reactions (e.g., Suzuki, Sonogashira) and functional group transformations . Key applications include the synthesis of bipyridines, macrocyclic compounds, and bioactive molecules in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process requires careful control of temperature and reaction time to ensure high yield and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Side-Chain Bromination

The methyl group undergoes radical bromination under controlled conditions :

Reaction :
2-Bromo-6-methylpyridine + 3 Br₂ → Mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine (6:1 ratio)

ConditionSpecification
Solvent systemCH₂Cl₂/H₂O (1:1 v/v)
Bromine stoichiometry1:3 molar ratio
Reaction temperature50°C for 10 hr
WorkuppH adjustment to 7-8

This produces electrophilic alkyl bromides suitable for nucleophilic substitutions .

Oxidation to Aldehyde Derivatives

The brominated derivatives undergo Sommelet–Hauser oxidation :

Stepwise reaction :

  • Hexamethylenetetramine complexation (40°C, 12 hr)

  • Acidic hydrolysis (CH₃COOH/H₂SO₄, 90°C, 4 hr)

StageKey Parameters
Urotropin ratio1:2 molar equivalence
Hydrolysis efficiency>85% conversion
Final product2-Bromo-6-formylpyridine

This two-stage process demonstrates the compound's utility in introducing aldehyde functionalities for cross-coupling reactions .

Comparative Reaction Table

Reaction TypeReagentsTemp. RangeKey ProductYield
Diazotization-brominationHBr/Br₂/NaNO₂-10°C to 0°CParent compound95%
Side-chain brominationBr₂ in CH₂Cl₂/H₂O50°CBromomethyl derivatives82%
Oxidative hydrolysis(CH₂)₆N₄ + H₂SO₄/CH₃COOH90°C2-Bromo-6-formylpyridine78%

The compound's stability under acidic conditions (pH 7-12) and compatibility with radical bromination protocols make it particularly valuable for pharmaceutical intermediate synthesis. Recent patents highlight its growing importance in metallocene catalyst systems and bioactive molecule construction .

Scientific Research Applications

Pharmaceutical Development

2-Bromo-6-methylpyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer treatment. It has been effectively employed in the development of drugs such as serotonin receptor antagonists and dopamine receptor modulators, which are crucial in treating conditions like depression and schizophrenia .

Case Study: Drug Synthesis

A notable example is its use in synthesizing 5-bromo-2-methoxy-6-methylaminopyridine, which serves as a precursor for antiemetic agents targeting serotonin receptors . The regioselective synthesis of this compound demonstrates the compound's role in developing targeted therapies.

Agricultural Chemicals

In agricultural chemistry, this compound is used to enhance the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations improves crop yields by providing better resistance against pests and diseases .

Application Example

The compound acts as a building block for nitrogen-containing heterocyclic compounds, which are often used in the synthesis of agrochemicals that target specific pests while minimizing environmental impact .

Material Science

The compound is also significant in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for improved durability and resistance to environmental factors, making it suitable for various industrial applications .

Material Properties

For instance, this compound can be employed to synthesize specialized coatings that offer enhanced protection against corrosion and wear, thus extending the lifespan of materials used in construction and manufacturing .

Biochemical Research

In biochemical research, this compound plays a crucial role in enzyme interaction studies and cellular processes. It is utilized in biochemical assays to understand complex biological mechanisms better .

Research Insights

Mass spectrometry has been employed to analyze the interactions of this compound with various biomolecules, providing insights into its potential therapeutic effects and mechanisms of action at the molecular level .

Organic Synthesis

As a reagent in organic synthesis, this compound allows chemists to create complex molecules with greater efficiency compared to traditional methods. Its versatility makes it a valuable tool for synthesizing various nitrogen-containing compounds .

Synthetic Applications

The compound has been used to synthesize derivatives such as 6,6'-dimethyl-2,2'-bipyridine and N,N'-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), showcasing its importance in creating diverse chemical entities for research and industrial applications .

Summary Table of Applications

Application AreaDescriptionExample Compounds
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disorders and cancerSerotonin receptor antagonists
Agricultural ChemicalsEnhances efficacy of pesticides and herbicidesNitrogen-containing heterocycles
Material ScienceDevelopment of advanced materials with improved durabilitySpecialized coatings for industrial applications
Biochemical ResearchUsed in assays to study enzyme interactionsMass spectrometry analyses
Organic SynthesisReagent for synthesizing complex nitrogen-containing compounds6,6'-dimethyl-2,2'-bipyridine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-6-chloromethylpyridine and 2-Bromo-6-hydroxymethylpyridine

  • Structural Differences : The methyl group in 2-bromo-6-methylpyridine is substituted with -CH₂Cl or -CH₂OH.
  • Synthesis : Both derivatives are synthesized via Turbo Grignard reactions or cyanuric chloride-mediated chlorination, achieving higher yields (e.g., 95% for 2-bromo-6-chloromethylpyridine) compared to traditional methods .
  • Reactivity : The -CH₂Cl group in 2-bromo-6-chloromethylpyridine is more electrophilic, enabling nucleophilic substitution for immobilization on amine-functionalized materials. In contrast, the -CH₂OH group in 2-bromo-6-hydroxymethylpyridine is prone to oxidation or esterification .
  • Characterization : ¹³C-NMR and GC-MS data for these compounds (e.g., δ 55.0 ppm for CH₂N in 2-bromo-6-chloromethylpyridine) provide distinct spectral fingerprints compared to the parent compound .

2-Bromo-6-(bromomethyl)pyridine

  • Synthesis : Produced via bromination of this compound using Br₂/CCl₄/NBS. This compound is highly reactive due to the two bromine atoms, enabling macrocycle formation in coordination chemistry .
  • Applications : Used in synthesizing macrobicyclic diazacrown ethers (e.g., 4,10-bis(3-bromobenzyl)-1,7-dioxa-4,10-diazacyclododecane), which exhibit metal-binding properties .

6,6’-Disubstituted-2,2’-Bipyridines

  • Synthesis : this compound undergoes Ullmann coupling with Ni/Pd catalysts to form 6,6’-dimethyl-2,2’-bipyridine. This method is more efficient than those for other halopyridines (e.g., 2-chloro-6-methylpyridine requires harsher conditions) .
  • Coordination Chemistry : The methyl groups enhance steric bulk, improving ligand stability in metal complexes compared to unsubstituted bipyridines .

Reactivity in Key Reactions

Cross-Coupling Reactions

  • Sonogashira Coupling: this compound reacts with trimethylsilylacetylene to form ethynyl derivatives (70% yield), outperforming bromopyridines with electron-withdrawing groups (e.g., CF₃) due to favorable electronic effects .
  • Suzuki Coupling : Used in synthesizing pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds for kinase inhibitors. Yields depend on the boronic acid partner, with electron-rich arylboronic acids giving higher conversions .

Photoredox Catalysis

Borylation

  • Iridium-Catalyzed Borylation : this compound reacts with pinacol borane to form 2-bromo-6-methyl-4-(pinacolatoboryl)pyridine (86% yield). The methyl group directs regioselectivity, unlike 2-bromo-5-methylpyridine, which shows competing borylation sites .

Physicochemical and Spectroscopic Comparisons

Compound Boiling Point ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Key Applications
This compound 102–103 °C/20 mmHg 2.52 (s, CH₃) 24.1 (CH₃), 127.2 (C-Br) Cross-coupling, macrocycle synthesis
2-Bromo-6-chloromethylpyridine N/A 3.63 (s, CH₂Cl) 60.3 (CH₂Cl) Immobilized chelates for metal ions
2-Bromo-6-trifluoromethylpyridine N/A 7.62 (s, CF₃) 141.6 (CF₃) Electron-deficient intermediates
6-Bromo-2-methylpyridine-3-carboxylate N/A 3.91 (s, COOCH₃) 167.8 (COOCH₃) Pharmaceutical building blocks

Biological Activity

2-Bromo-6-methylpyridine (C₆H₆BrN) is a bromopyridine derivative with significant applications in organic synthesis and medicinal chemistry. Its molecular weight is 172.02 g/mol, and it is recognized for its role as an intermediate in the synthesis of various bioactive compounds. This article presents a comprehensive overview of the biological activity associated with this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom on the second position and a methyl group on the sixth position of the pyridine ring. This specific substitution pattern influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₆BrN
Molecular Weight172.02 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitutions due to the electron-rich nature of the pyridine ring.

Interaction with Enzymes

Research indicates that bromopyridines can inhibit or activate certain enzymes, impacting cellular functions. For instance, studies have shown that derivatives of bromopyridine can modulate the activity of kinases involved in cancer pathways, making them potential candidates for anticancer drug development .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells. A study reported that this compound could inhibit cell proliferation in human cancer cell lines through the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several bromopyridine derivatives, including this compound, against a panel of microbial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
  • Cancer Cell Line Studies : Research conducted on HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis (caspase activation) compared to untreated controls .

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-bromo-6-methylpyridine, and how do reaction conditions influence yield?

Methodological Answer:
The primary synthesis involves halogen exchange reactions. For example, heating 2-chloro-6-methylpyridine with bromotrimethylsilane (BTMS) at 80–100°C yields this compound via nucleophilic aromatic substitution . Alternative methods include:

  • Reductive coupling of 2-halomethylpyridines using nickel catalysts (e.g., NiCl₂/PPh₃), which produces dimethylbipyridines as intermediates .
  • Direct bromination of 6-methylpyridine derivatives using HBr or Br₂ under controlled conditions (e.g., low temperature to minimize polybromination) .

Key Factors Affecting Yield:

  • Temperature : Excess heat (>120°C) may lead to decomposition or side reactions (e.g., dehalogenation).
  • Catalyst Purity : Residual moisture in nickel catalysts can reduce coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to nonpolar solvents .

Q. Basic: How is this compound purified post-synthesis, and what analytical techniques validate its purity?

Methodological Answer:
Purification Steps:

Distillation : Fractional distillation under reduced pressure (boiling point: 102–103°C at 20 mmHg) .

Chromatography : Column chromatography using silica gel and ethyl acetate/hexane mixtures to remove brominated byproducts .

Analytical Validation:

  • GC-MS : Monitors for residual solvents (e.g., DMF) and brominated impurities (e.g., di-bromo derivatives) .
  • ¹H NMR : Peaks at δ 2.5 ppm (CH₃ group) and δ 7.0–8.5 ppm (pyridine protons) confirm structure .
  • Elemental Analysis : Matches theoretical values for C (41.9%), H (3.5%), Br (46.4%) .

Q. Advanced: What challenges arise in cross-coupling reactions involving this compound, and how are they mitigated?

Methodological Answer:
Challenges:

  • Steric Hindrance : The methyl group at the 6-position hinders transmetalation in Suzuki-Miyaura couplings .
  • Competitive Side Reactions : Homocoupling or debromination under palladium catalysis .

Mitigation Strategies:

  • Ligand Design : Bulky ligands (e.g., XPhos) improve regioselectivity in aryl-aryl couplings .
  • Low-Temperature Conditions : Reduce debromination (e.g., –20°C for Stille couplings) .
  • Catalyst Screening : Nickel catalysts (Ni(COD)₂) show higher tolerance to steric hindrance than palladium .

Q. Advanced: How do computational methods (e.g., DFT) aid in predicting reaction pathways for this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations are used to:

  • Map Transition States : Predict activation barriers for bromine substitution vs. methyl group participation .
  • Analyze Electronic Effects : The electron-withdrawing bromine atom lowers the LUMO energy, favoring nucleophilic attacks at the 2-position .
  • Optimize Catalyst Interactions : Simulate ligand-metal coordination to improve cross-coupling efficiency (e.g., Ni-P bond distances in catalytic cycles) .

Case Study : DFT modeling of 3-(2-pyridyl)-[1,2,3]triazolo[1,5-a]pyridines confirmed the stability of triazole intermediates formed from this compound .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Protective Gear : Nitrile gloves and goggles (H315/H319: skin/eye irritation) .
  • Storage : Inert atmosphere (N₂) and amber glass bottles to prevent light-induced decomposition .

Q. Advanced: How can crystallographic data resolve contradictions in stereochemical outcomes of metal complexes derived from this compound?

Methodological Answer:
Single-crystal X-ray diffraction:

  • Example : The complex [N,N'-Bis-(6-methylpyrid-2-ylium)-(1R,2R)-1,2-diaminocyclohexane] bis-[(p-cymene)-trichlororuthenate(II)] revealed a distorted octahedral geometry around Ru, with bond angles differing by 8° from DFT predictions .
  • Data Interpretation : Compare experimental vs. calculated bond lengths (e.g., Ru–N = 2.12 Å vs. 2.09 Å) to identify steric clashes from the methyl group .

Q. Advanced: What spectroscopic techniques differentiate regioisomers in this compound derivatives?

Methodological Answer:

  • ¹³C NMR : The methyl carbon resonates at δ 21.5 ppm, while brominated carbons show deshielding (δ 120–140 ppm) .
  • IR Spectroscopy : C–Br stretching at 550–600 cm⁻¹ distinguishes brominated isomers from chloro analogues .
  • Mass Spectrometry : Isotopic patterns (²⁷Br/⁸¹Br ≈ 1:1) confirm bromine presence .

Properties

IUPAC Name

2-bromo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDPICLICFSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201229
Record name 2-Bromo-6-methylpyridine
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Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-25-3
Record name 2-Bromo-6-methylpyridine
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Record name 2-Bromo-6-methylpyridine
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Record name 2-Bromo-6-methylpyridine
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Record name 2-bromo-6-methylpyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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